1-AMINO-2-(BENZYLAMINO)-4-(4-TOLUIDINO)ANTHRA-9,10-QUINONE
Overview
Description
1-AMINO-2-(BENZYLAMINO)-4-(4-TOLUIDINO)ANTHRA-9,10-QUINONE is a complex organic compound that belongs to the class of anthraquinones. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals due to their stable structure and vibrant colors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-AMINO-2-(BENZYLAMINO)-4-(4-TOLUIDINO)ANTHRA-9,10-QUINONE typically involves multi-step organic reactions. The starting materials often include anthraquinone derivatives, which undergo a series of amination and substitution reactions. Common reagents used in these reactions include aniline derivatives, benzylamine, and various catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled temperatures and pressures. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process. Purification methods such as recrystallization and chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
1-AMINO-2-(BENZYLAMINO)-4-(4-TOLUIDINO)ANTHRA-9,10-QUINONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions include various substituted anthraquinones and hydroquinones, which can have different functional groups attached to the core structure.
Scientific Research Applications
1-AMINO-2-(BENZYLAMINO)-4-(4-TOLUIDINO)ANTHRA-9,10-QUINONE has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 1-AMINO-2-(BENZYLAMINO)-4-(4-TOLUIDINO)ANTHRA-9,10-QUINONE involves its interaction with various molecular targets. It can intercalate into DNA, disrupting the replication process, which is a common mechanism for its potential anticancer activity. Additionally, it can inhibit certain enzymes, leading to its antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
- 1-amino-2-(methylamino)-4-[(4-methylphenyl)amino]anthra-9,10-quinone
- 1-amino-2-(benzylamino)-4-[(4-chlorophenyl)amino]anthra-9,10-quinone
Uniqueness
Compared to similar compounds, 1-AMINO-2-(BENZYLAMINO)-4-(4-TOLUIDINO)ANTHRA-9,10-QUINONE is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the benzylamino and 4-methylphenyl groups can enhance its stability and interaction with biological targets.
Properties
IUPAC Name |
1-amino-2-(benzylamino)-4-(4-methylanilino)anthracene-9,10-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23N3O2/c1-17-11-13-19(14-12-17)31-22-15-23(30-16-18-7-3-2-4-8-18)26(29)25-24(22)27(32)20-9-5-6-10-21(20)28(25)33/h2-15,30-31H,16,29H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGJFDBQZGSPLBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)NCC5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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